n-Isobutyl-2,4-decadienamide
Overview
Description
n-Isobutyl-2,4-decadienamide: is an organic compound with the molecular formula C₁₄H₂₅NO. It is also known as pellitorine and is a member of the alkylamide family. This compound is characterized by its two conjugated double bonds and an amide functional group. It is found naturally in certain plants, such as Zanthoxylum species, and is known for its pungent taste and potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Isobutyl-2,4-decadienamide typically involves the reaction of isobutylamine with a suitable precursor containing the 2,4-decadienoic acid moiety. One common method is the condensation reaction between isobutylamine and 2,4-decadienoic acid or its derivatives under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: n-Isobutyl-2,4-decadienamide can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: The double bonds can be reduced to single bonds using hydrogenation catalysts like palladium on carbon.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Various nucleophiles such as amines or alcohols
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated amides.
Substitution: Substituted amides
Scientific Research Applications
n-Isobutyl-2,4-decadienamide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of alkylamide chemistry and reactivity.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and insecticidal properties.
Medicine: Research has shown that this compound may have analgesic and anti-inflammatory effects, making it a potential candidate for the development of new therapeutic agents.
Industry: The compound is used in the flavor and fragrance industry due to its pungent taste and aroma
Mechanism of Action
The mechanism of action of n-Isobutyl-2,4-decadienamide involves its interaction with various molecular targets and pathways. It is known to modulate ion channels and receptors, leading to its analgesic and anti-inflammatory effects. The compound can activate transient receptor potential (TRP) channels, which are involved in the sensation of pain and temperature. Additionally, it may inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase .
Comparison with Similar Compounds
n-Isobutyl-2,4,8,10,12-tetradecapentaenamide: Another alkylamide with multiple conjugated double bonds, known for its potential antidiabetic properties.
n-Isobutyl-2,4,6-heptatrienamide: A related compound with three conjugated double bonds, studied for its antimicrobial activity
Uniqueness: n-Isobutyl-2,4-decadienamide is unique due to its specific structure, which includes two conjugated double bonds and an isobutyl group. This structure contributes to its distinct chemical reactivity and biological activity. Compared to other similar compounds, this compound has been more extensively studied for its potential therapeutic applications, particularly in pain management and inflammation .
Properties
IUPAC Name |
N-(2-methylpropyl)deca-2,4-dienamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h8-11,13H,4-7,12H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGQQZHFHJDIRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(=O)NCC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864855 | |
Record name | N-(2-Methylpropyl)deca-2,4-dienamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109-26-2 | |
Record name | N-Isobutyl-2,4-decadienamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Methylpropyl)deca-2,4-dienamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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